![molecular formula C19H23N5O3 B10996436 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10996436.png)
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a pyridinylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the Pyridinylamino Moiety: The pyridinylamino group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine derivative and a boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.
Chemical Reactions Analysis
Hydrolysis and Stability
The carboxamide bond exhibits pH-dependent stability, influencing degradation pathways:
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Hydrolysis kinetics confirm the amide’s resistance to neutral conditions but susceptibility to extremes of pH.
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Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolytic or oxidative decomposition .
Piperazine Ring Modifications
The piperazine nitrogen atoms participate in alkylation and acylation:
Reaction | Reagents | Products | Application |
---|---|---|---|
N-Alkylation | Ethyl bromoacetate, DIPEA | Quaternary ammonium derivative | Solubility enhancement |
N-Acylation | Acetic anhydride, pyridine | Acetylated piperazine | Prodrug synthesis |
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Alkylation at the piperazine nitrogen improves water solubility for formulation .
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Acylation is reversible under physiological conditions, enabling controlled drug release .
Pyridinylaminoethyl Substituent
The pyridine ring participates in:
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Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, relevant for catalytic studies .
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Electrophilic substitution : Limited reactivity due to electron-withdrawing aminoethyl group; nitration/sulfonation requires harsh conditions .
Biological Interactions
While not a direct chemical reaction, the compound’s enzyme inhibition mechanisms involve non-covalent interactions:
Target | Interaction Type | Affinity (IC₅₀) | Reference |
---|---|---|---|
CYP51 (Sterol demethylase) | Hydrogen bonding with amide | 0.24 µM | |
Kinase domains | π-Stacking with pyridine | 0.021–3.4 µM |
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Molecular docking studies show the carboxamide forms hydrogen bonds with catalytic residues (e.g., CYP51 His259) .
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Pyridine ring π-stacking enhances binding to hydrophobic kinase pockets .
Industrial and Environmental Considerations
Parameter | Data | Implications |
---|---|---|
Biodegradability (OECD 301F) | 28% mineralization in 28 days | Moderate persistence; requires remediation |
Photostability | t₁/₂ = 48 hours (UV light) | Light-sensitive; amber packaging advised |
Scientific Research Applications
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. It operates through mechanisms that involve the modulation of tubulin polymerization, which is crucial for cancer cell division. Specifically, it binds to the colchicine site on tubulin β-subunits, leading to the inhibition of microtubule formation. This mechanism has been demonstrated to be effective against various cancer types, including:
Neurological Applications
Research indicates that this compound may also possess anticonvulsant properties. In a study assessing its efficacy in picrotoxin-induced seizure models, it displayed significant protective effects against seizures, suggesting its potential use in treating epilepsy and other seizure disorders.
Parameter | Value |
---|---|
Effective Dose (ED50) | 18.4 mg/kg |
Toxic Dose (TD50) | 170.2 mg/kg |
Protection Index (PI) | 9.2 |
These results indicate a favorable safety profile and efficacy in seizure prevention, making it a candidate for further development in neuropharmacology .
Case Study 1: Anticancer Efficacy
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HT29 for colon cancer) have demonstrated that the compound significantly reduces cell viability at low concentrations, with IC50 values indicating potent anticancer activity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.71 |
HT29 | 2.01 |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .
Case Study 2: Anticonvulsant Activity
A series of experiments were conducted to evaluate the anticonvulsant properties of the compound using established seizure models. The results confirmed its efficacy in preventing seizures, with a notable reduction in seizure duration and frequency:
Model | Seizure Duration Reduction (%) |
---|---|
Picrotoxin-Induced | 75% |
Electroshock-Induced | 65% |
This data supports the potential use of this compound as a therapeutic agent for managing epilepsy .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylmethyl)amino]ethyl]piperazine-1-carboxamide
- **4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Uniqueness
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide (CAS Number: 1374514-45-0) is a synthetic organic molecule that belongs to the class of piperazine derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5O3, with a molecular weight of 369.4 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a pyridine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H23N5O3 |
Molecular Weight | 369.4 g/mol |
CAS Number | 1374514-45-0 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against prostate cancer and breast cancer cell lines by targeting specific pathways involved in tumor growth and survival .
Mechanisms of Action:
- Apoptosis Induction: The compound may activate caspases, leading to programmed cell death.
- Cell Cycle Arrest: Similar compounds have been reported to induce G2/M phase arrest in cancer cells, preventing further proliferation .
Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications in the piperazine ring can enhance antibacterial activity against various strains of bacteria. While specific data on this compound's antimicrobial efficacy is limited, related compounds demonstrate promising results against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The methoxyphenyl group enhances lipophilicity, facilitating membrane penetration.
- The pyridine moiety is known to interact with biological targets, potentially influencing enzyme inhibition or receptor binding .
Case Studies
- In vitro Studies:
- Molecular Docking Studies:
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-27-17-6-4-16(5-7-17)23-9-11-24(12-10-23)19(26)21-14-18(25)22-15-3-2-8-20-13-15/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
GSKMMUPKYMKGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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